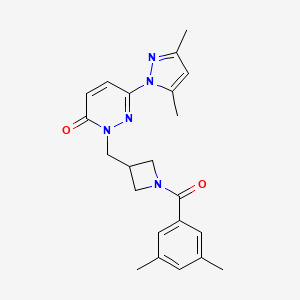
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Heterocyclic Derivatives
Research has explored the synthesis of various heterocyclic compounds, revealing versatile pathways for constructing pyridazinones, pyridazin-6-imines, pyridazinals, and pyridines. These synthetic routes offer a foundation for developing novel compounds with potential applications in medicinal chemistry and materials science (Sayed et al., 2002). Similarly, efforts to synthesize new heterocyclic compounds featuring a sulfonamido moiety have been aimed at creating antibacterial agents, highlighting the role of heterocyclic chemistry in addressing antimicrobial resistance (Azab et al., 2013).
Antimicrobial and Anticancer Properties
The design and synthesis of hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties have been reported to exhibit significant antimicrobial activities, suggesting their potential as therapeutic agents against bacterial and fungal infections (Kamal et al., 2015). Another study focused on microwave-assisted synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, further indicating the broad spectrum of bioactivity associated with these compounds (Deohate & Palaspagar, 2020).
Molecular Docking and Biological Screening
Research into pyridine and fused pyridine derivatives, starting from a specific pyridine-carbonitrile precursor, involved molecular docking to assess interactions with target proteins. This approach, combined with antimicrobial and antioxidant activity screenings, underscores the integration of computational and experimental methodologies in drug discovery processes (Flefel et al., 2018).
Innovative Synthesis and Biological Evaluation
The development of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation have been a focus of recent research. The synthesis pathways explored offer insights into the creation of compounds with potential plant growth stimulant activity, reflecting the diversity of applications for heterocyclic compounds in both pharmaceutical and agricultural domains (Yengoyan et al., 2018).
Propriétés
IUPAC Name |
2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-7-15(2)9-19(8-14)22(29)25-11-18(12-25)13-26-21(28)6-5-20(24-26)27-17(4)10-16(3)23-27/h5-10,18H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMWMFFTQXHOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2729463.png)
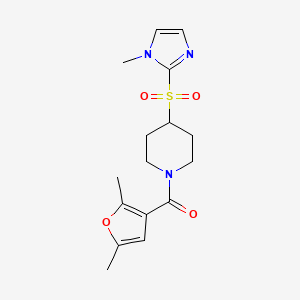
![N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2729468.png)
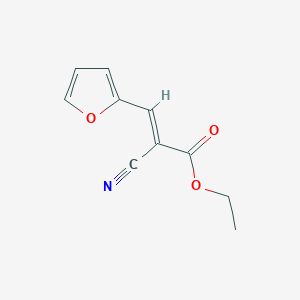
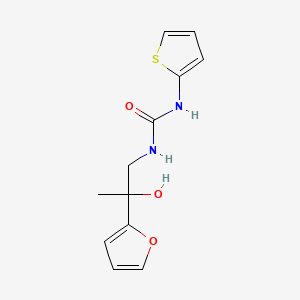

![3-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2729473.png)
![Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2729474.png)
![(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone](/img/structure/B2729475.png)
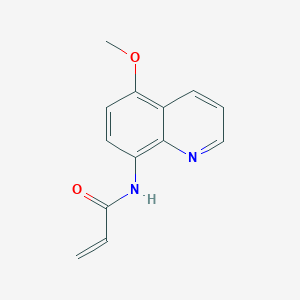
![8-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline](/img/structure/B2729479.png)
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2729480.png)
![N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2729481.png)
![(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2729484.png)
